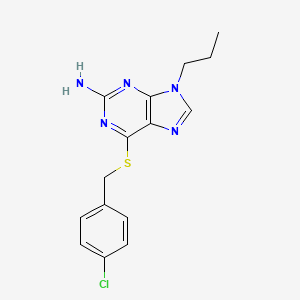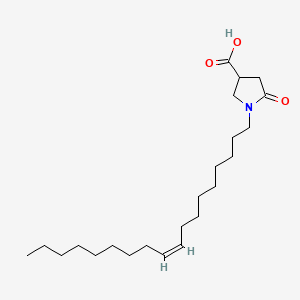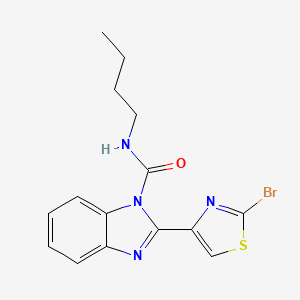
5-Chloro-2-methoxy-9-phenoxyacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methoxy-9-phenoxyacridine: is a chemical compound with the molecular formula C20H14ClNO2 and a molecular weight of 335.78 g/mol . It is characterized by its white to light yellow appearance and is typically found in powder or crystal form . This compound belongs to the acridine family, which is known for its diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-9-phenoxyacridine typically involves the Ullmann condensation reaction. In this process, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions: 5-Chloro-2-methoxy-9-phenoxyacridine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds.
科学的研究の応用
5-Chloro-2-methoxy-9-phenoxyacridine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 5-Chloro-2-methoxy-9-phenoxyacridine involves its interaction with biological molecules. It is known to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as proteins and lipids, contributing to its diverse biological activities.
類似化合物との比較
- 6-Chloro-2-methoxy-9-phenoxyacridine
- 9-Amino-6-chloro-2-methoxyacridine
- 9-Chloroacridine
Comparison: 5-Chloro-2-methoxy-9-phenoxyacridine is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles .
特性
CAS番号 |
94551-44-7 |
|---|---|
分子式 |
C20H14ClNO2 |
分子量 |
335.8 g/mol |
IUPAC名 |
5-chloro-2-methoxy-9-phenoxyacridine |
InChI |
InChI=1S/C20H14ClNO2/c1-23-14-10-11-18-16(12-14)20(24-13-6-3-2-4-7-13)15-8-5-9-17(21)19(15)22-18/h2-12H,1H3 |
InChIキー |
OTJODGXVQJOBJS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C(=CC=C3)Cl)N=C2C=C1)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)


![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)

![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)
